molecular formula C9H19N5O5 B14218152 (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid CAS No. 592465-34-4

(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid

Cat. No.: B14218152
CAS No.: 592465-34-4
M. Wt: 277.28 g/mol
InChI Key: DZGPRJPVLVNQDK-DFWYDOINSA-N
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Description

(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydrazonoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the amino acid backbone, followed by the introduction of the hydrazonoyl group. Common reagents used in these reactions include amino acids, hydrazine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. The conditions for these reactions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity may allow it to target specific molecular pathways involved in diseases, making it a promising candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,5-diamino-5-oxopentanoic acid: This compound shares the amino acid backbone but lacks the hydrazonoyl group.

    2-[methanehydrazonoyl(methyl)amino]acetic acid: This compound contains the hydrazonoyl group but lacks the amino acid backbone.

Uniqueness

The uniqueness of (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid lies in its combination of both amino and hydrazonoyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

592465-34-4

Molecular Formula

C9H19N5O5

Molecular Weight

277.28 g/mol

IUPAC Name

(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid

InChI

InChI=1S/C5H10N2O3.C4H9N3O2/c6-3(5(9)10)1-2-4(7)8;1-7(3-6-5)2-4(8)9/h3H,1-2,6H2,(H2,7,8)(H,9,10);3H,2,5H2,1H3,(H,8,9)/t3-;/m0./s1

InChI Key

DZGPRJPVLVNQDK-DFWYDOINSA-N

Isomeric SMILES

CN(CC(=O)O)C=NN.C(CC(=O)N)[C@@H](C(=O)O)N

Canonical SMILES

CN(CC(=O)O)C=NN.C(CC(=O)N)C(C(=O)O)N

Origin of Product

United States

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